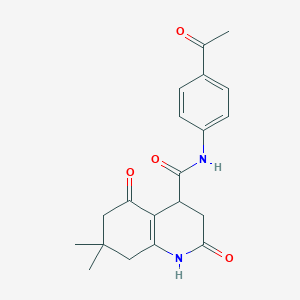![molecular formula C30H36N2O9 B14942478 Ethyl 5-[3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1-(3-hydroxy-4-methoxyphenyl)-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B14942478.png)
Ethyl 5-[3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1-(3-hydroxy-4-methoxyphenyl)-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 5-[3-[(3,4-DIETHOXYPHENETHYL)AMINO]-1-(3-HYDROXY-4-METHOXYPHENYL)-3-OXOPROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE is a complex organic compound with potential applications in various scientific fields. This compound features a pyridinecarboxylate core, which is often associated with biological activity and pharmaceutical relevance.
Vorbereitungsmethoden
The synthesis of ETHYL 5-[3-[(3,4-DIETHOXYPHENETHYL)AMINO]-1-(3-HYDROXY-4-METHOXYPHENYL)-3-OXOPROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE involves multiple steps, typically starting with the preparation of the pyridinecarboxylate core. The synthetic route may include:
Formation of the pyridine ring: This can be achieved through cyclization reactions involving suitable precursors.
Functional group modifications: Introduction of the hydroxy, methoxy, and ethoxy groups through selective reactions.
Coupling reactions: Attachment of the phenethylamino group via amide bond formation.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, utilizing techniques such as high-performance liquid chromatography (HPLC) for purification.
Analyse Chemischer Reaktionen
ETHYL 5-[3-[(3,4-DIETHOXYPHENETHYL)AMINO]-1-(3-HYDROXY-4-METHOXYPHENYL)-3-OXOPROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to ketones or aldehydes using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of ETHYL 5-[3-[(3,4-DIETHOXYPHENETHYL)AMINO]-1-(3-HYDROXY-4-METHOXYPHENYL)-3-OXOPROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific biological context and the nature of the molecular targets.
Vergleich Mit ähnlichen Verbindungen
ETHYL 5-[3-[(3,4-DIETHOXYPHENETHYL)AMINO]-1-(3-HYDROXY-4-METHOXYPHENYL)-3-OXOPROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE can be compared with similar compounds such as:
Other pyridinecarboxylates: These compounds share the pyridinecarboxylate core but differ in their substituents, leading to variations in their biological activity and applications.
Phenethylamine derivatives: Compounds with similar phenethylamine structures but different functional groups, affecting their chemical reactivity and biological effects.
The uniqueness of ETHYL 5-[3-[(3,4-DIETHOXYPHENETHYL)AMINO]-1-(3-HYDROXY-4-METHOXYPHENYL)-3-OXOPROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C30H36N2O9 |
|---|---|
Molekulargewicht |
568.6 g/mol |
IUPAC-Name |
ethyl 5-[3-[2-(3,4-diethoxyphenyl)ethylamino]-1-(3-hydroxy-4-methoxyphenyl)-3-oxopropyl]-4-hydroxy-6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C30H36N2O9/c1-5-39-24-10-8-18(14-25(24)40-6-2)12-13-31-26(34)16-20(19-9-11-23(38-4)22(33)15-19)27-28(35)21(17-32-29(27)36)30(37)41-7-3/h8-11,14-15,17,20,33H,5-7,12-13,16H2,1-4H3,(H,31,34)(H2,32,35,36) |
InChI-Schlüssel |
CUIIEIYKTJCRKM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)CCNC(=O)CC(C2=CC(=C(C=C2)OC)O)C3=C(C(=CNC3=O)C(=O)OCC)O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-chlorophenyl)-2-methyl-5,7,8,9-tetrahydro-4H-chromeno[2,3-d]pyrimidine-4,6(3H)-dione](/img/structure/B14942395.png)
![7-tert-butyl-4-(pyridin-3-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B14942403.png)
![Methyl 3-(dicyanomethylidene)-1-methyl-5-oxo-8-phenyl-2,6-diazabicyclo[2.2.2]octane-7-carboxylate](/img/structure/B14942419.png)
![3-(2,5-difluorophenyl)-6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942420.png)
![3-[1'-(4-Fluorobenzoyl)-4,4'-bipiperidin-1-YL]-1-(3-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B14942422.png)
![Propan-2-yl 7-(4-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14942425.png)

![1-{(Z)-[(4-chlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(3,4-dichlorophenyl)urea](/img/structure/B14942433.png)
![2-methoxy-N-{3-[(E)-2-(pyridin-4-yl)ethenyl]phenyl}-4-(trifluoromethyl)benzamide](/img/structure/B14942440.png)
![5-methoxynaphtho[1,2,3-cd]indol-6(2H)-one](/img/structure/B14942469.png)
![3-(3,4-Dimethoxyphenyl)-6-(thiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942476.png)

![Methyl 6'-amino-3'-benzoyl-5'-cyano-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-2'-carboxylate](/img/structure/B14942489.png)
![7-(4-Fluorophenyl)-4H,7H-[1,2,4]Triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B14942492.png)
